![molecular formula C11H16F3N3O4S B2846147 1-(1-Methanesulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097916-39-5](/img/structure/B2846147.png)
1-(1-Methanesulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
1-(1-Methanesulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H16F3N3O4S and its molecular weight is 343.32. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
A series of imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their biological activities, showcasing the compound's versatility in medicinal chemistry. For example, derivatives have been developed as nonpeptide inhibitors of human heart chymase, which are essential for cardiovascular diseases. These compounds' structure-activity relationships reveal that specific substitutions on the phenylsulfonyl and phenylimidazolidine moieties significantly enhance their inhibitory activities, suggesting a method for designing potent chymase inhibitors (S. Niwata et al., 1997).
Hypoglycemic Activity
Imidazolidine-2,4-dione derivatives have also been studied for their hypoglycemic (blood sugar-lowering) activities. Through the synthesis of new derivatives and evaluation using a diabetic rat model, researchers found that certain compounds exhibit excellent hypoglycemic effects, rivaling that of known drugs such as glipizide. This research opens pathways for developing new treatments for diabetes (Abid Hussain et al., 2015).
Selective N-Mesylation
The chemical utility of related methanesulfonyl compounds has been demonstrated in selective N-mesylation reactions, allowing for differentiation among amino groups in a molecule. This specificity is crucial for synthesizing compounds with targeted biological activities, offering insights into designing drugs with improved efficacy and reduced side effects (Sun Young Kim et al., 1999).
Gold(I) Complexes
Research into gold(I) complexes with thione ligands, including imidazolidine-2,4-dione derivatives, has revealed intricate secondary interactions. These studies provide a deeper understanding of molecular structures and the potential for developing novel catalysts or therapeutic agents based on gold(I) complexes (Friedrichsa Friedrichsa et al., 2004).
properties
IUPAC Name |
1-(1-methylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O4S/c1-22(20,21)15-4-2-8(3-5-15)16-6-9(18)17(10(16)19)7-11(12,13)14/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKIQVYPPGUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methanesulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
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